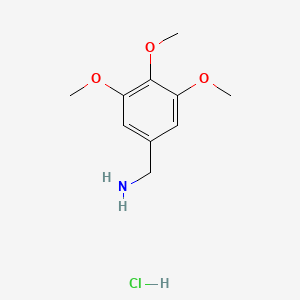

3,4,5-Trimethoxybenzylamine hydrochloride

Description

Foundational Role of the Trimethoxybenzylamine Moiety in Organic Synthesis

The 3,4,5-Trimethoxybenzylamine (B102388) moiety is a valuable building block in organic synthesis due to the reactivity of its primary amine group. Benzylamines, in general, are important intermediates in the synthesis of a wide range of compounds. wikipedia.orgchemicalbook.com The amine group can readily undergo N-alkylation, acylation, and condensation reactions, allowing for the construction of more complex molecular architectures. wikipedia.orgnih.gov For instance, benzylamines can be used as a masked source of ammonia (B1221849), where the benzyl (B1604629) group can be removed by hydrogenolysis after N-alkylation. wikipedia.org

The synthesis of 3,4,5-Trimethoxybenzylamine itself often starts from 3,4,5-trimethoxybenzaldehyde (B134019), which can be prepared from readily available starting materials like vanillin (B372448) or gallic acid. wikipedia.orgsemanticscholar.org The aldehyde is then converted to the amine through reductive amination. wikipedia.org The presence of the three methoxy (B1213986) groups on the benzene (B151609) ring influences the electron density of the aromatic system and can affect the reactivity of the benzylamine (B48309).

The hydrochloride salt of 3,4,5-Trimethoxybenzylamine offers advantages in synthetic protocols. Amine hydrochloride salts are often crystalline solids, which are easier to handle, weigh, and store compared to the corresponding free bases, which can be oils or low-melting solids. reddit.comstackexchange.com The salt form also enhances the compound's solubility in certain solvents and can be used to control the pH of a reaction mixture. reddit.com

Strategic Significance of the Trimethoxybenzylamine Scaffold in Medicinal Chemistry Research

The 3,4,5-trimethoxyphenyl scaffold is a recurring pharmacophore in a number of biologically active compounds, and 3,4,5-Trimethoxybenzylamine serves as a key starting material for the synthesis of many such molecules. nih.govmdpi.com The trimethoxy substitution pattern is often associated with potent biological activity, and its incorporation into new molecular entities is a common strategy in drug discovery. nih.gov

One notable area of research is in the development of anticancer agents. The 3,4,5-trimethoxyphenyl moiety is a key feature of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. nih.gov Researchers have designed and synthesized numerous derivatives incorporating the 3,4,5-trimethoxybenzylamine scaffold to explore new anticancer drugs. nih.govmdpi.comresearchgate.net For example, novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and shown to possess multi-target cytotoxic activity. nih.gov Similarly, new 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives have been developed as potential antiproliferative agents. mdpi.com

The trimethoxybenzylamine scaffold has also been utilized in the synthesis of compounds with potential activity in the central nervous system (CNS). nih.gov The condensation of 3,4,5-trimethoxybenzyl chloride with various amines has yielded derivatives with potential CNS activity. nih.gov Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid, which can be synthesized from related precursors, have shown a range of biological activities, including anticonvulsant and sedative effects. nih.gov

The hydrochloride salt form is particularly important in medicinal chemistry research as it often improves the aqueous solubility and bioavailability of drug candidates, which is crucial for in vitro and in vivo testing. spectroscopyonline.com

Overview of Current Research Trajectories Involving 3,4,5-Trimethoxybenzylamine and its Hydrochloride Salt

Current research continues to leverage the synthetic versatility and biological relevance of the 3,4,5-trimethoxybenzylamine scaffold. A significant focus remains on the development of novel anticancer agents. Researchers are exploring "scaffold hopping" techniques, where the trimethoxyphenyl moiety is incorporated into different molecular frameworks to discover new classes of antitumor compounds. researchgate.net For instance, 5,6,7-trimethoxyflavan derivatives derived from a scaffold hopping approach of N-benzyl-3,4,5-trimethoxyaniline have shown promising anticancer activity. researchgate.net

Another active area of investigation is the development of new antimicrobial agents. The 3,4,5-trimethoxyphenyl moiety is a structural feature of the antibiotic trimethoprim. wikipedia.org Recent studies have focused on the synthesis of novel quaternary ammonium (B1175870) aldimine derivatives featuring the 3,4,5-trimethoxyphenyl fragment, which have demonstrated antioxidant and antibacterial activity. mdpi.com

Furthermore, the unique properties of amine hydrochloride salts are being explored in new synthetic methodologies. For example, amine hydrochloride salts have been used as bifunctional reagents in radical aminochlorination reactions, highlighting their expanding role beyond simple salt formation for purification and formulation. rsc.org

The physical and chemical properties of 3,4,5-Trimethoxybenzylamine are well-documented and provide a foundation for its application in these research areas.

Table 1: Physicochemical Properties of 3,4,5-Trimethoxybenzylamine

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol nih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.155 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 121 °C at 0.05 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.548 sigmaaldrich.com |

| CAS Number | 18638-99-8 sigmaaldrich.com |

Table 2: Selected Research Applications of the 3,4,5-Trimethoxybenzyl Scaffold

| Research Area | Example Application | Key Findings |

| Anticancer | Synthesis of novel pyrrolizine derivatives | Compounds showed multi-target cytotoxic activity. nih.gov |

| Anticancer | Development of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives | Promising antiproliferative activity against various cancer cell lines. mdpi.com |

| Antimicrobial | Synthesis of quaternary ammonium aldimine derivatives | Compounds exhibited antioxidant and antibacterial properties. mdpi.com |

| CNS Research | Condensation with various amines | Resulting derivatives showed potential CNS activity. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,4,5-trimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3;/h4-5H,6,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJURLSEYALRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4,5 Trimethoxybenzylamine and Its Derivatives

Established and Evolving Synthetic Routes to 3,4,5-Trimethoxybenzylamine (B102388) Hydrochloride

The synthesis of 3,4,5-trimethoxybenzylamine hydrochloride typically begins with precursors such as 3,4,5-trimethoxybenzaldehyde (B134019) or 3,4,5-trimethoxybenzoyl chloride. wikipedia.orgorgsyn.org These starting materials are themselves valuable intermediates in organic synthesis. bloomtechz.comwikipedia.org

One of the most direct and widely utilized methods is the reductive amination of 3,4,5-trimethoxybenzaldehyde. bloomtechz.comlibretexts.org This two-step process first involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine. youtube.com This imine is then reduced to the corresponding primary amine. libretexts.orgyoutube.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it can selectively reduce the imine in the presence of the starting aldehyde. libretexts.orgmasterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also used. masterorganicchemistry.comcommonorganicchemistry.com

An alternative pathway starts from 3,4,5-trimethoxybenzoic acid. The acid is first converted to its more reactive acid chloride, 3,4,5-trimethoxybenzoyl chloride, using reagents like thionyl chloride or bis(trichloromethyl)carbonate. wikipedia.orggoogle.com This acid chloride can then be subjected to various reaction sequences, such as a Hofmann rearrangement of the corresponding propionamide (B166681) derivative, to yield the target amine. wikipedia.org Another established method involves the reduction of 3,4,5-trimethoxy(2-nitrovinyl)benzene, which is formed from the Henry reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane. wikipedia.org

Once the free base of 3,4,5-trimethoxybenzylamine is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, often as a solution in an organic solvent like diethyl ether or methanol (B129727), which causes the hydrochloride salt to precipitate. prepchem.comchemicalbook.com

| Starting Material | Key Transformation | Reagents | Product | Citation(s) |

| 3,4,5-Trimethoxybenzaldehyde | Reductive Amination | 1. Ammonia (NH₃) 2. NaBH₃CN or NaBH(OAc)₃ | 3,4,5-Trimethoxybenzylamine | bloomtechz.comlibretexts.orgmasterorganicchemistry.com |

| 3,4,5-Trimethoxybenzaldehyde | Henry Reaction & Reduction | 1. Nitromethane 2. LiAlH₄ | 3,4,5-Trimethoxybenzylamine | wikipedia.org |

| 3,4,5-Trimethoxybenzoyl chloride | Hofmann Rearrangement (via propionamide) | 1. Propionamide formation 2. Hofmann conditions | 3,4,5-Trimethoxybenzylamine | wikipedia.org |

| 3,4,5-Trimethoxybenzylamine (free base) | Salt Formation | Hydrochloric Acid (HCl) | 3,4,5-Trimethoxybenzylamine hydrochloride | prepchem.comchemicalbook.com |

Catalytic Approaches in the Formation of Derivatives

Transition-metal catalysis offers powerful tools for C-N bond activation and the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives from simple amines. marquette.edursc.org

Ruthenium-catalyzed deaminative coupling has emerged as a strategy for forming secondary amines by selectively coupling two different primary amines. marquette.edu This method relies on the activation of the C-N bond, providing a chemoselective route to unsymmetrical secondary amines without wasteful byproducts. marquette.edu For instance, a catalytic system generated in-situ from a tetranuclear Ru-H complex can effectively promote the coupling of various primary amines. marquette.edu Studies using para-substituted benzylamines have shown that electron-donating groups on the benzene (B151609) ring have a strong promotional effect on the reaction rate, indicating the reaction's sensitivity to the electronic nature of the substrate. acs.org This methodology could be applied to 3,4,5-trimethoxybenzylamine to couple it with other primary amines, leveraging the electron-rich nature of the trimethoxyphenyl ring.

Palladium-catalyzed C-H functionalization, promoted by specific ligands, allows for the modification of the aromatic ring of benzylamines. nih.gov A Pd(II)/transient mediator strategy using 2-pyridone ligands has been developed for the meta-C-H arylation, amination, and chlorination of benzylamine (B48309) substrates. nih.gov This protocol is significant because it allows for the diversification of the benzylamine scaffold at a position that is often difficult to functionalize. bohrium.com The reaction demonstrates a broad substrate scope and is even compatible with heterocyclic coupling partners, offering a pathway to complex heterocyclic structures derived from benzylamines. nih.gov The scalability of this method has been demonstrated, with catalyst loading reducible for larger-scale reactions. bohrium.com

The synthesis of ureas from amines and carbon dioxide is a key transformation, and oxovanadium(V) compounds have been shown to be effective catalysts for this process under ambient CO₂ pressure. nii.ac.jpnih.govrsc.org This catalytic system can facilitate the synthesis of both symmetrical and unsymmetrical ureas. nii.ac.jpacs.org For example, a commercially available and easy-to-handle catalyst like ammonium (B1175870) metavanadate (NH₄VO₃) can be used. nii.ac.jpacs.org The methodology has a wide substrate range and avoids the need for dehydrating agents or bases when using disilylamine substrates. nii.ac.jpacs.org The reaction of a primary amine like 3,4,5-trimethoxybenzylamine with CO₂ in the presence of an oxovanadium(V) catalyst would be expected to yield the corresponding symmetrical urea (B33335) derivative. The catalytic cycle is proposed to involve the in-situ generation of an imidovanadium(V) species. rsc.org

| Catalytic Approach | Catalyst System | Substrate Type | Product Type | Citation(s) |

| Deaminative Coupling | Ruthenium-H complex | Primary amines (e.g., benzylamines) | Unsymmetrical secondary amines | marquette.eduacs.org |

| meta-C-H Functionalization | Pd(II) / 2-pyridone ligand | Benzylamines | meta-Arylated/aminated/chlorinated benzylamines | nih.govbohrium.com |

| CO₂ Activation | Oxovanadium(V) (e.g., NH₄VO₃) | Primary amines / Disilylamines | Symmetrical or Unsymmetrical Ureas | nii.ac.jprsc.orgnii.ac.jpacs.org |

Amidation and Carbamation Strategies Utilizing 3,4,5-Trimethoxybenzylamine

The primary amine group of 3,4,5-trimethoxybenzylamine is readily functionalized through amidation and carbamation reactions to form amides and carbamates, respectively.

Amidation involves the formation of an amide bond by reacting the amine with a carboxylic acid or its activated derivative. mdpi.com Direct amidation with a carboxylic acid requires the removal of water to drive the reaction to completion, often using high temperatures or dehydrating agents. mdpi.com A more common laboratory approach is to use activated carboxylic acid derivatives such as acid chlorides, anhydrides, or esters. For example, reacting 3,4,5-trimethoxybenzylamine with an acid chloride would readily form the corresponding N-benzyl amide. Various coupling reagents have also been developed to facilitate amide bond formation under milder conditions. mdpi.comnih.gov

Carbamation results in the formation of a carbamate (B1207046) linkage. This can be achieved by reacting 3,4,5-trimethoxybenzylamine with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base. Alternatively, reaction with an isocyanate will produce a urea derivative, which is structurally related to a carbamate.

Alkylation and Reductive Amination Pathways for N-Substituted Derivatives

Introducing substituents onto the nitrogen atom of 3,4,5-trimethoxybenzylamine generates secondary or tertiary amines, which are important structural motifs.

Direct N-alkylation can be accomplished by reacting 3,4,5-trimethoxybenzylamine with alkyl halides. However, this method can be difficult to control, often leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com For instance, the condensation of 3,4,5-trimethoxybenzyl chloride with various secondary amines like piperidine (B6355638) and morpholine (B109124) has been described to yield N-substituted tertiary amine derivatives. nih.gov

A more controlled and widely preferred method for preparing N-substituted amines is reductive amination . masterorganicchemistry.comcommonorganicchemistry.com In this approach, 3,4,5-trimethoxybenzylamine (a primary amine) is reacted with an aldehyde or a ketone to form a secondary or tertiary iminium ion intermediate, which is then reduced in situ to the desired N-substituted amine. youtube.commasterorganicchemistry.com This method avoids the issue of multiple alkylations. masterorganicchemistry.com The reaction can be performed sequentially; for example, a primary amine can undergo two successive reductive aminations with different carbonyl compounds to yield a tertiary amine with two different N-alkyl groups. masterorganicchemistry.comnih.gov

| Reaction | Reactants | Product Type | Key Features | Citation(s) |

| Direct Alkylation | 3,4,5-Trimethoxybenzylamine + Alkyl Halide | Secondary/Tertiary Amine | Can lead to over-alkylation; difficult to control. | masterorganicchemistry.com |

| Reductive Amination | 3,4,5-Trimethoxybenzylamine + Aldehyde/Ketone | Secondary/Tertiary Amine | High selectivity; avoids polyalkylation; uses reducing agents like NaBH₃CN. | youtube.commasterorganicchemistry.comcommonorganicchemistry.com |

Metal-Free Synthetic Protocols for Complex Organic Architectures

The development of metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. In the context of 3,4,5-trimethoxybenzylamine derivatives, several metal-free strategies have been explored, offering mild and efficient alternatives to traditional metal-catalyzed reactions.

One classical yet effective metal-free approach involves the direct condensation of 3,4,5-trimethoxybenzyl chloride with various amines. nih.gov This nucleophilic substitution reaction provides a straightforward route to a range of N-substituted 3,4,5-trimethoxybenzylamine derivatives. For instance, reacting the benzyl (B1604629) chloride with amines such as 4-aminophenazone, 2-aminopyridine, piperidine, N-methylpiperazine, pyrrolidine, and morpholine has been shown to yield the corresponding derivatives. nih.gov

More contemporary metal-free amination reactions offer alternative pathways. For example, the amination of alkenes using maleimides has been developed as a metal-free process, providing a potential route to functionalized amine products under mild conditions. nih.gov While not directly demonstrated on a 3,4,5-trimethoxybenzyl-substituted alkene, this methodology presents a plausible strategy for elaborating molecules containing this framework.

Furthermore, the synthesis of complex heterocyclic structures can be achieved through metal-free pathways. For instance, the synthesis of 1,4-benzodiazepine-3,5-diones has been accomplished via a metal-free amination of α-bromoamides at room temperature. rsc.org This highlights the potential for constructing intricate molecular architectures that could incorporate the 3,4,5-trimethoxybenzylamine scaffold without the use of metal catalysts.

A summary of representative metal-free reactions for the synthesis of benzylamine derivatives is presented below:

| Reaction Type | Reactants | Product Type | Key Features |

| Nucleophilic Substitution nih.gov | 3,4,5-Trimethoxybenzyl chloride, Various amines | N-substituted 3,4,5-trimethoxybenzylamines | Straightforward, versatile for a range of amines |

| Alkene Amination nih.gov | Alkenes, Maleimides | Aminomaleimides | Metal-free, mild conditions |

| Amide Alkylation rsc.org | α-bromoamides, Amines | α-amino acid amides | Facile, room temperature, applicable to complex heterocycles |

Stereoselective and Convergent Synthetic Approaches to 3,4,5-Trimethoxybenzylamine-Based Structures

The synthesis of enantiomerically pure chiral amines is a critical endeavor in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. nih.govmdma.ch While specific examples of stereoselective synthesis directly targeting 3,4,5-trimethoxybenzylamine are not extensively documented, general methodologies for the asymmetric synthesis of chiral amines can be applied to this system.

Stereoselective Synthesis:

The enantioselective synthesis of chiral amines bearing an α-aryl group is a well-established field. nih.gov Transition metal-catalyzed asymmetric hydrogenation of imines derived from 3,4,5-trimethoxybenzaldehyde would be a plausible and efficient route to chiral 3,4,5-trimethoxybenzylamine derivatives. This approach has been successfully applied to a wide range of α-aryl glycines and other chiral amine syntheses. nih.gov

Organocatalysis also presents a powerful tool for the stereoselective synthesis of chiral amines. For example, chiral phosphoric acids have been utilized in the asymmetric oxidation of phosphines, demonstrating the potential of chiral Brønsted acids to control stereochemistry. acs.org Such catalytic systems could potentially be adapted for the enantioselective functionalization of molecules containing the 3,4,5-trimethoxyphenyl group.

Convergent Synthesis:

Convergent synthesis is a highly efficient strategy for the construction of complex molecules, where different fragments of the target molecule are synthesized separately and then joined together in the later stages. This approach is particularly valuable for the synthesis of structurally diverse libraries of compounds for biological screening.

A notable example of a convergent synthesis leading to complex molecules containing the 3,4,5-trimethoxyphenyl moiety is the synthesis of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles. nih.gov In this strategy, the 3,4,5-trimethoxyphenyl group is incorporated into a thiazole (B1198619) core, which is then further functionalized. This convergent approach allows for the rapid generation of a series of analogues with varying substituents on the aryl group at the 5-position of the thiazole ring. nih.gov This modular strategy is highly adaptable for creating libraries of complex, biologically active molecules based on the 3,4,5-trimethoxyphenyl scaffold.

The key steps in such a convergent synthesis are outlined below:

| Step | Description | Starting Materials | Intermediate/Product |

| 1 | Synthesis of the thiazole core | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, Thiourea | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine |

| 2 | Coupling with a second fragment | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine, Substituted aryl halides | 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles |

This convergent strategy underscores the power of building complex molecular architectures from well-defined, pre-synthesized building blocks, a principle that is central to modern organic synthesis and drug discovery.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Mechanistic Investigations of Catalytic Reactions Involving 3,4,5-Trimethoxybenzylamine (B102388)

Detailed mechanistic studies, including the specific elucidation of transition states or comprehensive kinetic and thermodynamic analyses for catalytic reactions involving 3,4,5-trimethoxybenzylamine, are not extensively detailed in publicly available research. However, the reactivity of this primary amine allows for participation in several well-understood catalytic cycles. The most prominent of these is the formation of substituted tetrahydroisoquinolines, a reaction class that relies on the generation of key intermediates.

The reactivity of 3,4,5-trimethoxybenzylamine is centered around the nucleophilicity of its primary amine group. In reactions leading to fused heterocycles, such as the synthesis of tetrahydroisoquinolines from benzylamines, the initial step is the condensation with a carbonyl compound to form a Schiff base (or imine). This imine, upon protonation by an acid catalyst, generates a highly reactive iminium ion.

This electrophilic iminium ion is the crucial intermediate that precedes cyclization. The subsequent step is an intramolecular electrophilic aromatic substitution, where the electron-rich trimethoxyphenyl ring attacks the iminium carbon. jk-sci.com The presence of three electron-donating methoxy (B1213986) groups on the aromatic ring significantly activates it towards this type of electrophilic attack, facilitating the reaction. jk-sci.com The transition state for this cyclization step is believed to be a highly ordered, puckered conformation that leads to the formation of the new heterocyclic ring. researchgate.net The process concludes with the loss of a proton to restore aromaticity, yielding the final tetrahydroisoquinoline product. jk-sci.com While specific transition state energies for reactions with 3,4,5-trimethoxybenzylamine are not documented, the general pathway proceeds through these well-established Schiff base and iminium ion intermediates.

In cyclization reactions like the Pictet-Spengler or related Friedel-Crafts-type alkylations, the thermodynamic stability of the final aromatic heterocyclic product is a major driving force for the reaction. jk-sci.comnumberanalytics.com The initial formation of the imine may be kinetically controlled, but the subsequent intramolecular cyclization is typically an irreversible, product-favored step, especially with a highly activated aromatic ring like the 3,4,5-trimethoxyphenyl group. Studies on the oxidation of the related 3,4,5-trimethoxybenzaldehyde (B134019) have shown that the reaction follows second-order kinetics, being first-order with respect to both the aldehyde and the oxidizing agent. researchgate.net This suggests that related transformations involving the amine may also follow complex kinetic profiles dependent on the concentration of all reactants and catalysts.

Derivatization at the Primary Amine Functionality of 3,4,5-Trimethoxybenzylamine

The primary amine group of 3,4,5-trimethoxybenzylamine is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The condensation of 3,4,5-trimethoxybenzylamine with aldehydes or ketones is a straightforward and common method to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. mdpi.com The reaction can be catalyzed by acid and is often carried out in solvents that allow for the removal of water, driving the equilibrium towards the product. Various synthetic methodologies, including conventional heating, microwave irradiation, and the use of dehydrating agents like anhydrous magnesium sulfate, have been employed to facilitate this transformation. mdpi.com

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Toluidine | 3,4,5-Trimethoxybenzaldehyde | Microwave irradiation | Aromatic Schiff Base | mdpi.com |

| Thiosemicarbazide | 3,4,5-Trimethoxybenzaldehyde | Ethanol (B145695), stir at RT | Thiosemicarbazone | jconsortium.com |

| 1-Amino-4-methylpiperazine | 3,4,5-Trimethoxybenzaldehyde | Not specified | Hydrazone-type Schiff Base | dergipark.org.tr |

| 3,5-Dihydroxy benzoylhydrazine | 2,4,5-Trimethoxybenzaldehyde | Methanol (B129727), stir at RT | Hydrazone Schiff Base | asianpubs.org |

The primary amine of 3,4,5-trimethoxybenzylamine readily undergoes acylation and related reactions to form stable amide, carbamate (B1207046), and urea (B33335) linkages, which are fundamental in medicinal chemistry and materials science. nih.gov

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or anhydride. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents (e.g., DCC, HOBt) or through catalytic methods that avoid stoichiometric activating agents. nih.gov

Carbamate Formation: Carbamates are commonly prepared by treating the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. Other phosgene-free routes include reactions with isocyanates or the oxidative carbonylation of amines. nih.gov The use of carbonyl imidazole (B134444) intermediates also provides a selective method for carbamate synthesis from primary amines. nih.gov

Urea Formation: Substituted ureas are most often synthesized by the reaction of the amine with an isocyanate. Symmetrical ureas can be formed using phosgene (B1210022) or its equivalents, while unsymmetrical ureas require a stepwise approach. Modern methods also allow for the direct conversion of carbamates to ureas using reagents like aluminum amides.

| Linkage Type | General Reaction Scheme | Reactant Class | Reference |

|---|---|---|---|

| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | Acyl Chloride | nih.gov |

| Carbamate | R-NH₂ + Cl-CO-OR' → R-NH-CO-OR' + HCl | Chloroformate | nih.gov |

| Urea | R-NH₂ + R'-N=C=O → R-NH-CO-NH-R' | Isocyanate |

While 3,4,5-trimethoxybenzylamine itself lacks the β-phenylethylamine structure required for a direct Pictet-Spengler reaction, it serves as a crucial building block for constructing fused heterocyclic systems like tetrahydroisoquinolines through alternative pathways. jk-sci.com One such method involves the reaction of the benzylamine (B48309) with an α-keto ester or glyoxylate (B1226380) derivative. The resulting imine can undergo an acid-catalyzed intramolecular Friedel-Crafts-type reaction, where the electron-rich trimethoxyphenyl ring cyclizes onto the imine carbon to form the core structure of a 1-substituted tetrahydroisoquinoline. organic-chemistry.org This strategy leverages the high nucleophilicity of the trimethoxyphenyl ring to create complex heterocyclic scaffolds. These reactions are central to the synthesis of numerous natural products and pharmacologically active molecules. nih.gov

Reactivity of the Trimethoxyphenyl Moiety in Specific Reaction Contexts

The reactivity of the 3,4,5-trimethoxyphenyl group within the 3,4,5-trimethoxybenzylamine molecule is fundamentally governed by the electronic effects of its substituents. The benzene (B151609) ring is polysubstituted, featuring three methoxy (-OCH₃) groups and a benzylamine (-CH₂NH₂) side chain. These substituents profoundly influence the molecule's participation in various chemical reactions, most notably electrophilic aromatic substitution.

The methoxy groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance. lkouniv.ac.in This electron donation increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. oneonta.edu The oxygen's lone pairs can delocalize into the ring, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack. lkouniv.ac.inlibretexts.org

The directing effect of these substituents is also a critical factor. Activating groups that donate electrons via resonance are typically ortho, para-directors. lkouniv.ac.inlibretexts.org In the case of the 3,4,5-trimethoxyphenyl moiety, the positions ortho to the methoxy groups (positions 2 and 6) and para to them are significantly activated. However, since all available positions on the ring (2 and 6) are ortho to at least one methoxy group and meta to others, the directing effects are cumulative. The 3,4,5-substitution pattern means the two remaining hydrogens on the aromatic ring (at positions 2 and 6) are equivalent. These positions are ortho to the methoxy groups at positions 3 and 5, and meta to the methoxy group at position 4. The strong activating, ortho, para-directing nature of the methoxy groups makes these positions highly susceptible to electrophilic attack.

The benzylamine group (-CH₂NH₂) attached to the ring also influences reactivity. The amino group itself is a very strong activating, ortho, para-directing group. lkouniv.ac.in However, under acidic conditions, which are common for many electrophilic aromatic substitution reactions (e.g., nitration or sulfonation), the amine will be protonated to form a benzylammonium group (-CH₂NH₃⁺). This ammonium (B1175870) group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. This can complicate reactivity, potentially requiring protection of the amine group (e.g., by acylation to form an amide) to leverage the activating effects of the trimethoxyphenyl ring. youtube.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | Resonance donation, inductive withdrawal | Activating | ortho, para |

| Aminomethyl (-CH₂NH₂) | Inductive withdrawal (weak) | Activating (weak) | ortho, para |

| Protonated Aminomethyl (-CH₂NH₃⁺) | Inductive withdrawal (strong) | Deactivating | meta |

In specific reaction contexts, such as the synthesis of bioactive heterocyclic compounds, the trimethoxyphenyl moiety often serves as a crucial pharmacophore. For instance, in the synthesis of certain antiproliferative agents, the 3,4,5-trimethoxyphenyl group is incorporated for its ability to interact with biological targets like tubulin. researchgate.netnih.gov The synthesis of these molecules often starts with precursors like 3,4,5-trimethoxybenzaldehyde or 2-(3,4,5-trimethoxybenzamido)acetic acid, highlighting the utility of this substituted phenyl ring as a foundational building block. nih.gov

Multi-Component and Tandem Reaction Sequences Incorporating 3,4,5-Trimethoxybenzylamine

3,4,5-Trimethoxybenzylamine is a valuable building block in multi-component reactions (MCRs) and tandem reaction sequences, which are highly efficient methods for synthesizing complex molecules in a single step. researchgate.netnih.gov MCRs combine three or more reactants in a one-pot synthesis, offering significant advantages in terms of synthetic efficiency and reduction of waste compared to traditional linear syntheses. researchgate.net The primary amine functionality of 3,4,5-trimethoxybenzylamine makes it an ideal component for a variety of named MCRs.

One of the most prominent applications of primary amines in MCRs is the Ugi four-component reaction (Ugi-4CR) . The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov 3,4,5-Trimethoxybenzylamine can serve as the amine component, allowing for the direct incorporation of the biologically relevant trimethoxybenzyl moiety into peptide-like scaffolds.

Another important MCR is the Strecker reaction , which is one of the first MCRs to be discovered. mdpi.com It involves the reaction of an aldehyde, an amine, and a cyanide source to form an α-amino nitrile, which can then be hydrolyzed to produce an α-amino acid. mdpi.com By using 3,4,5-trimethoxybenzylamine, novel amino acids bearing the trimethoxyphenyl group can be synthesized.

Furthermore, 3,4,5-trimethoxybenzylamine can participate in imine-initiated MCRs . The initial reaction between the amine and an aldehyde or ketone forms an imine intermediate in situ. This imine can then react with other components in the reaction mixture. Examples of such reactions include:

Petasis Reaction (borono-Mannich reaction): This three-component reaction involves an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid to form substituted amines. mdpi.com

Betti Reaction: This reaction combines a phenol, an aldehyde, and an amine to create aminobenzylphenols. nih.gov

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, also represent a powerful synthetic strategy. For example, a one-pot, three-component synthesis of meta-hetarylanilines has been developed using an amine, acetone, and a 1,3-diketone bearing an electron-withdrawing group. beilstein-journals.org While this specific study used other amines, 3,4,5-trimethoxybenzylamine is a suitable candidate for similar (3+3) benzannulation strategies to construct complex aromatic systems. beilstein-journals.org

The use of 3,4,5-trimethoxybenzylamine and its derivatives in the synthesis of heterocyclic compounds is also well-documented. For instance, it can be used in condensation reactions with other molecules to form larger, more complex structures. The condensation of the related 3,4,5-trimethoxybenzyl chloride with various amines has been shown to yield a range of derivatives, and similar principles apply to reactions starting with the amine. nih.gov The synthesis of thiazole-pyrimidine derivatives often begins with a 3,4,5-trimethoxyphenyl core, which is then elaborated through a series of reactions, including cyclizations that could be designed as tandem sequences. mdpi.com

Table 2: Representative Multi-Component Reactions (MCRs) Applicable to 3,4,5-Trimethoxybenzylamine

| Reaction Name | Components | Product Type |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitrile |

| Petasis Reaction | Aldehyde/Ketone, Amine, Organoboronic Acid | Substituted Amine |

| Betti Reaction | Phenol, Aldehyde, Amine | Aminobenzylphenol |

| Bucherer-Bergs Reaction | Aldehyde/Ketone, Amine (as ammonium carbonate), Cyanide Source | Hydantoin |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,4,5-Trimethoxybenzylamine (B102388) hydrochloride, both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework. In a typical analysis, the compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and the spectrum is recorded.

The ¹H NMR spectrum of 3,4,5-Trimethoxybenzylamine hydrochloride is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The two aromatic protons on the benzene (B151609) ring, being chemically equivalent, would appear as a singlet. The benzylic protons (-CH₂-) adjacent to the amine group would also produce a singlet. The nine protons of the three methoxy (B1213986) (-OCH₃) groups would appear as two distinct singlets due to their chemical environments; one signal for the six protons of the two methoxy groups at carbons 3 and 5, and another for the three protons of the methoxy group at carbon 4. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3,4,5-Trimethoxybenzylamine hydrochloride, distinct signals are expected for each unique carbon atom. This includes signals for the benzylic carbon, the two equivalent aromatic carbons bearing methoxy groups, the aromatic carbon bearing the benzylamine (B48309) moiety, the aromatic carbon para to the benzylamine group, and the carbons of the methoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 3,4,5-Trimethoxybenzylamine Hydrochloride

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~6.5-7.0 | s | 2H | C2-H, C6-H |

| Benzylic-H | ~4.0 | s | 2H | -CH₂-NH₃⁺ |

| Methoxy-H | ~3.8 | s | 6H | C3-OCH₃, C5-OCH₃ |

| Methoxy-H | ~3.7 | s | 3H | C4-OCH₃ |

| Ammonium-H | Variable | br s | 3H | -NH₃⁺ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic-C | ~153 | C3, C5 | ||

| Aromatic-C | ~137 | C4 | ||

| Aromatic-C | ~130 | C1 | ||

| Aromatic-C | ~105 | C2, C6 | ||

| Methoxy-C | ~60 | C4-OCH₃ | ||

| Methoxy-C | ~56 | C3-OCH₃, C5-OCH₃ | ||

| Benzylic-C | ~45 | -CH₂-NH₃⁺ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Ion and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and thermally labile molecules like 3,4,5-Trimethoxybenzylamine hydrochloride. In positive ion mode, ESI-MS of this compound would show a prominent peak corresponding to the protonated molecular ion [M+H]⁺. Given the molecular weight of the free base (3,4,5-Trimethoxybenzylamine) is 197.23 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 198.1. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ ion, would provide valuable structural information through the analysis of its fragmentation pattern. A characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion or related structures. The fragmentation of the methoxy groups can also be observed.

Table 2: Predicted ESI-MS Fragmentation Data for 3,4,5-Trimethoxybenzylamine Hydrochloride

| m/z (Predicted) | Ion Identity | Description |

| 198.1 | [M+H]⁺ | Protonated molecular ion of 3,4,5-Trimethoxybenzylamine |

| 181.1 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated molecular ion |

| 166.1 | [M+H - CH₃OH]⁺ | Loss of methanol (B129727) from a methoxy group |

| 153.1 | [C₈H₉O₃]⁺ | Fragment corresponding to the 3,4,5-trimethoxybenzyl cation |

X-ray Crystallography for Precise Solid-State Structural Determination

Table 3: Hypothetical X-ray Crystallographic Parameters for 3,4,5-Trimethoxybenzylamine Hydrochloride

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Key Bond Lengths (Å) | C-N, C-O, C-C |

| Key Bond Angles (°) | C-C-N, C-O-C |

| Hydrogen Bonding | Between -NH₃⁺ and Cl⁻ |

Ultraviolet-Visible Absorption Spectroscopy in Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 3,4,5-Trimethoxybenzylamine hydrochloride is expected to show absorption bands characteristic of the substituted benzene chromophore. The methoxy groups and the benzylamine moiety act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths and increase the molar absorptivity (ε). The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol. For comparison, the related compound 3,4,5-trimethoxybenzoic acid exhibits a λmax around 270 nm. nist.gov

Table 4: Predicted UV-Visible Absorption Data for 3,4,5-Trimethoxybenzylamine Hydrochloride

| Solvent | λmax (nm) (Predicted) | Electronic Transition |

| Ethanol | ~270 | π → π* |

Application of Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of 3,4,5-Trimethoxybenzylamine hydrochloride and for its isolation. A reverse-phase HPLC method would be most suitable for this polar compound. sielc.com This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The purity is assessed by monitoring the chromatogram for the presence of any impurity peaks. The retention time of the main peak under specific conditions serves as an identifying characteristic.

A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure the amine is protonated and to achieve good peak shape. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as its λmax.

Table 5: Exemplary HPLC Method for the Analysis of 3,4,5-Trimethoxybenzylamine Hydrochloride

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling Studies of 3,4,5 Trimethoxybenzylamine Based Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Validation

While specific DFT studies on the reaction mechanisms of 3,4,5-trimethoxybenzylamine (B102388) are not extensively documented in the provided search results, the methodologies applied to similar molecules, such as dimethoxybenzene derivatives, offer a clear blueprint for potential research. For instance, a study on dimethoxybenzene derivatives utilized DFT calculations to analyze their structural and electronic properties. nih.gov The research compared different functionals, such as PBE, PBE0, and B3LYP, to determine the most accurate and time-efficient method for their system. nih.gov The B3LYP hybrid functional was found to provide the lowest total energy, indicating its suitability for such calculations. nih.gov

In a similar vein, the synthesis of a novel chromene derivative, which involved a reaction with 2,5-dichlorobenzaldehyde, was studied using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.netmdpi.com These calculations helped in optimizing the molecular geometry and understanding the electronic properties, such as the HOMO-LUMO energy gap. researchgate.netmdpi.com Such computational approaches could be readily applied to predict the outcomes and validate the mechanisms of reactions involving 3,4,5-trimethoxybenzylamine, for example, in its synthesis or its derivatization to form new bioactive compounds. The synthesis of dimethoxybenzene derivatives has been achieved through reactions involving methanol (B129727) and thionyl chloride, followed by reflux. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 3,4,5-trimethoxybenzylamine, might interact with a biological target, typically a protein or enzyme.

Derivatives of benzylamine (B48309) have been the subject of numerous molecular docking studies to explore their potential as enzyme inhibitors. For example, novel benzylamine-sulfonamide derivatives have been designed and synthesized as selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov Molecular docking studies of the most potent compound, 4i , were performed using the crystal structure of human MAO-B (PDB ID: 2V5Z). nih.gov The results of these studies provide insights into the binding modes of these inhibitors within the enzyme's active site. nih.gov

Similarly, derivatives of tryptamine, which share a structural resemblance to benzylamines, have been investigated as multi-target-directed ligands for Alzheimer's disease, with molecular docking studies targeting acetylcholinesterase (AChE), MAO-B, and COX-2. nih.gov These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors.

The 3,4,5-trimethoxy substitution pattern is a key feature in many biologically active compounds. For instance, 3',4',5'-trimethoxyflavone derivatives have been evaluated for their neuroprotective and antioxidant activities. nih.gov While not directly a benzylamine, the presence of the trimethoxyphenyl moiety highlights its importance in molecular recognition by biological targets.

A molecular docking study of a hypothetical 3,4,5-trimethoxybenzylamine derivative with a target enzyme like MAO-B would involve preparing the 3D structures of both the ligand and the protein. The ligand would then be placed into the active site of the enzyme, and a scoring function would be used to estimate the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding.

Table 1: Molecular Docking of Benzylamine and Related Derivatives against Enzyme Targets

| Compound/Derivative | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzylamine-sulfonamide (4i) nih.gov | MAO-B | 2V5Z | - | Not specified |

| Pyrazole derivative (10) researchgate.net | AChE | Not specified | -9.3 | Not specified |

| Pyrazole derivative (8) researchgate.net | BChE | Not specified | -9.4 | Not specified |

| Coumarin derivative nih.gov | AChE | Not specified | - | Not specified |

| 1,3,5-triazine derivative nih.gov | AChE | Not specified | - | Trp86, Tyr337, Trp286 |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment. These methods are crucial for understanding the flexibility of 3,4,5-trimethoxybenzylamine derivatives and how their conformation influences their biological activity.

While specific studies on the conformational analysis and MD simulations of 3,4,5-trimethoxybenzylamine hydrochloride were not found in the search results, the methodologies applied to other bioactive molecules provide a clear framework. For instance, the conformational properties of novel thiosemicarbazone derivatives were investigated using 2D NMR spectroscopy and quantum mechanics calculations. nih.gov These studies, combined with theoretical mechanistic studies, helped to establish the most stable conformations of the molecules. nih.gov

In another study, the conformations of active and inactive backbone-cyclized analogs of substance P were compared using NMR and MD simulations in both DMSO and water. researchgate.netdovepress.com This comparison provided insights into the conformational requirements for biological activity. researchgate.netdovepress.com The differences in the topological array of key residues were found to be critical for the observed activity. researchgate.netdovepress.com

For a 3,4,5-trimethoxybenzylamine derivative, a conformational analysis study would typically start with a systematic search of the conformational space to identify low-energy conformers. This could be followed by MD simulations to explore the conformational landscape in a more dynamic way, often in a simulated biological environment like a water box or a lipid bilayer. The results of these simulations can reveal the most populated conformational states and the transitions between them, which can be correlated with the molecule's ability to bind to a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved potency. nih.gov

QSAR studies have been widely applied to various classes of compounds to understand the structural requirements for their biological activity. For example, a QSAR study was performed on a series of di(hetero)arylamine derivatives of benzo[b]thiophenes to model their radical scavenging activity. nih.govekb.eg This study used molecular descriptors to build a QSAR model that could predict the antioxidant activity of new compounds. ekb.eg Similarly, 3D-QSAR studies have been conducted on substituted benzimidazole (B57391) derivatives as angiotensin II-AT1 receptor antagonists. researchgate.net

The development of a QSAR model for a series of 3,4,5-trimethoxybenzylamine derivatives would involve several steps. First, a dataset of compounds with their measured biological activities (e.g., IC50 values) would be compiled. Then, a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. dovepress.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov The predictive power of the model would be validated using an external test set of compounds.

Table 2: Examples of QSAR Studies on Various Derivatives

| Derivative Class | Biological Activity | QSAR Model Type | Key Descriptors | Reference |

| Di(hetero)arylamines of benzo[b]thiophenes | Radical Scavenging | PLS | RDF and 2D-autocorrelation descriptors | ekb.eg |

| Xanthone derivatives | Anticancer | MLR | Net atomic charges, dipole moment, logP | dovepress.com |

| Xanthone derivatives | Anti-tuberculosis | MLR | Electronic descriptors | nih.gov |

| p-hydroxy benzohydrazide (B10538) derivatives | Antimicrobial | PCR | Not specified |

Note: This table presents examples of QSAR studies on different classes of compounds to illustrate the application of the methodology.

Academic Applications of 3,4,5 Trimethoxybenzylamine Scaffolds in Advanced Chemical and Biological Research

Rational Design and Synthesis of Bioactive Analogues for Molecular Target Modulation

The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore in the design of inhibitors for various biological targets. mdpi.com Its unique electronic and steric properties allow it to fit into specific binding pockets of proteins, making it a valuable starting point for the synthesis of bioactive analogues.

Multidrug resistance (MDR) is a significant hurdle in chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). nih.gov These pumps actively extrude a wide range of anticancer drugs from tumor cells, reducing their efficacy. The 3,4,5-trimethoxybenzylamine (B102388) scaffold has been integral in the development of P-gp modulators designed to reverse this resistance.

Researchers have synthesized series of polymethoxy benzamides, incorporating the trimethoxybenzoyl moiety, to act as P-gp inhibitors. nih.gov A key finding in this area is the relationship between the compound's lipophilicity and its P-gp inhibitory activity. One study demonstrated that modulating lipophilicity through the formation of an intramolecular hydrogen bond (IMHB) could significantly enhance inhibitory potency, leading to compounds with submicromolar IC50 values. nih.gov These galloyl-based modulators represent a class of agents targeting not only P-gp but also another efflux pump, the multidrug resistance-associated protein 1 (MRP1 or ABCC1). nih.govmdpi.com This rational design approach provides a strong basis for developing candidates where an IMHB is a key structural element for potent P-gp inhibition. nih.gov

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Selected Trimethoxybenzanilides This table is representative of the types of data found in the cited research and is for illustrative purposes.

| Compound ID | Structure | P-gp IC50 (µM) | Reference |

|---|---|---|---|

| Example Compound A | Trimethoxybenzanilide with IMHB | < 1.0 | nih.gov |

| Example Compound B | Trimethoxybenzanilide w/o IMHB | > 10.0 | nih.gov |

The 3,4,5-trimethoxybenzylamine scaffold is a cornerstone in the design of various enzyme inhibitors, most notably those targeting tubulin polymerization.

Microtubule Polymerization Inhibitors

Microtubules are essential cytoskeletal proteins involved in cell division, making them a prime target for anticancer agents. nih.gov The 3,4,5-trimethoxyphenyl group is a classic feature of compounds that bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest in the G2/M phase. mdpi.comnih.govnih.gov

A wide array of heterocyclic scaffolds have been linked to the 3,4,5-trimethoxyphenyl moiety to create potent tubulin inhibitors:

Triazoles: Novel series of 1,2,4-triazole (B32235) derivatives bearing the 3,4,5-trimethoxyphenyl group have been synthesized and shown to be potent inhibitors of tubulin polymerization. nih.govresearchgate.netnih.gov For instance, the compound 1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole (T115) was identified as a lead compound that competes with colchicine for its binding site, disrupts the microtubule network, and exhibits cytotoxicity against several cancer cell lines, including multidrug-resistant ones. nih.gov Another series of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles also showed potent antimitotic and vascular disrupting activity. nih.gov

Benzophenones: 2-amino-3,4,5-trimethoxybenzophenone analogues have demonstrated excellent activity as tubulin polymerization inhibitors. nih.gov The lead compound from this series exhibited an IC50 value of 1.6 μM for tubulin polymerization inhibition, comparable to combretastatin (B1194345) A-4, and showed remarkable antiproliferative activity in the nanomolar range against various human cancer cell lines. nih.gov

Benzo[b]thiophenes: A class of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylamino benzo[b]thiophenes has been developed as potent antiproliferative agents that inhibit tubulin polymerization. nih.gov The most promising compound, 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene, caused G2/M phase arrest and apoptosis in cancer cells. nih.gov

Flavonoid Benzimidazoles: Hybrid molecules combining the 3',4',5'-trimethoxy flavonoid structure with benzimidazole (B57391) have been synthesized. One such compound, 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, displayed potent antiproliferative activity and was found to arrest the cell cycle in the G1 phase. nih.gov

Table 2: Activity of Selected 3,4,5-Trimethoxyphenyl Derivatives as Tubulin Polymerization Inhibitors This table is representative of the types of data found in the cited research and is for illustrative purposes.

| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) | Target Cell Line | Reference |

|---|---|---|---|---|---|

| Triazole | T115 | N/A | Low nM Range | Various Cancer Lines | nih.gov |

| Triazole | Compound 3c | N/A | N/A | N/A | nih.gov |

| Benzophenone | Compound 17 | 1.6 | 7-16 | Various Cancer Lines | nih.gov |

| Benzo[b]thiophene | Compound 4e | N/A | Sub-µM | HeLa, Jurkat | nih.gov |

Ricin A Chain Inhibitors

Ricin Toxin A-chain (RTA) is a highly potent toxin that inactivates ribosomes. nih.govnih.gov Developing inhibitors against RTA is an area of significant research interest. While many studies focus on developing inhibitors that bind to the active site pockets of RTA, the direct use of the 3,4,5-trimethoxybenzylamine scaffold is less prominent compared to its application in tubulin inhibition. nih.gov Research has explored pterin-7-carboxamides and other fragments that bind to the RTA active site. nih.govnih.gov The conformational changes in RTA upon ligand binding are a critical factor for inhibitor design. nih.gov This area represents a potential field for the application of the 3,4,5-trimethoxybenzylamine scaffold, leveraging its proven binding capabilities in other enzyme systems.

The search for new anti-tubercular drugs to combat resistant strains of Mycobacterium tuberculosis is a global health priority. openmedicinalchemistryjournal.comnih.gov The 3,4,5-trimethoxybenzylamine scaffold and related structures have been explored as precursors for novel anti-tubercular agents.

Research has involved the synthesis and evaluation of various benzylamine (B48309) derivatives for their activity against the M. tuberculosis H37RV strain. openmedicinalchemistryjournal.com In one study, a series of 36 novel benzylamine derivatives were synthesized and evaluated, with most showing activity in the micromolar range. openmedicinalchemistryjournal.com Other research has focused on incorporating the 1,2,4-triazole ring, a common pharmacophore in antimicrobial agents, with different phenyl moieties. For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising agent against both H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com Similarly, novel benzamide (B126) derivatives have been designed based on the structure of pyrazinamide, a first-line anti-TB drug, showing significant activity. rsc.org The 3,4,5-trimethoxyphenyl moiety, often found in potent enzyme inhibitors, is also a component of piplartine-inspired esters investigated for trypanocidal activity against Trypanosoma cruzi, the parasite causing Chagas disease. mdpi.com

The 3,4,5-trimethoxybenzylamine scaffold is a valuable building block for synthesizing specific ligands and probes to study biological systems, particularly G protein-coupled receptors (GPCRs). uni-bonn.de The synthesis of benzyl (B1604629) 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside is an example of how the scaffold can be incorporated into larger molecules designed for biological investigation. mdpi.com This reaction involves the predictable ring-opening of an anhydro-sugar with 3,4,5-trimethoxybenzylamine. mdpi.com

In the broader context of receptor ligand design, such as for adenosine (B11128) receptors (e.g., A2AAR), research has focused on scaffolds like 3-amino-N-benzyl-1-phenyl-1H-pyrazole-4-carboxamides. uni-bonn.de The synthetic versatility of the 3,4,5-trimethoxybenzylamine core allows for its integration into such complex molecules, enabling the exploration of structure-activity relationships (SARs) and the development of selective receptor antagonists or agonists for use as pharmacological tools. uni-bonn.de

Strategies for Scaffold Hopping and Lead Optimization in Contemporary Drug Discovery Research

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds with similar or improved biological activity compared to a known active compound. nih.govdtic.mil This approach involves modifying the central core of a molecule to generate new chemotypes, potentially leading to better pharmacological properties or novel intellectual property. nih.gov

A clear example of this strategy involves the use of N-benzyl-3,4,5-trimethoxyaniline as a starting point. nih.govelsevierpure.com Through scaffold hopping, researchers have transformed this structure into a series of 5,6,7-trimethoxyflavan derivatives. These new compounds were synthesized and evaluated as potential anticancer agents. nih.govelsevierpure.com Several of the synthesized flavan (B184786) derivatives showed broad-spectrum anticancer activity across diverse cancer cell panels. The lead compound from this work demonstrated potencies comparable or superior to established chemotherapy agents against various cancers, including lung, colorectal, brain, and skin cancer. nih.govelsevierpure.com This successful application demonstrates the power of scaffold hopping to leverage the favorable binding characteristics of the trimethoxy-substituted aniline (B41778) core while exploring new chemical space to optimize biological activity. nih.govelsevierpure.com

Development of Chemo-Sensitizing Agents for Mechanistic Studies

Chemo-sensitizing agents are compounds that, when used in combination with cytotoxic drugs, can restore or enhance their effectiveness, particularly in drug-resistant cells. The development of such agents is critical for mechanistic studies aimed at understanding and overcoming multidrug resistance.

As discussed previously, derivatives of the 3,4,5-trimethoxybenzylamine scaffold that modulate P-glycoprotein function are prime candidates for this role. nih.gov By inhibiting the efflux pump, these modulators increase the intracellular concentration of co-administered anticancer drugs, thereby re-sensitizing resistant cells to treatment. nih.gov

Furthermore, tubulin polymerization inhibitors derived from this scaffold have also shown efficacy against multidrug-resistant cancer cell lines. nih.govnih.gov For example, the triazole-based compound T115 and a series of 2-amino-3,4,5-trimethoxybenzophenone analogues retained potent activity against cell lines that overexpress efflux pumps. nih.govnih.gov This suggests that their mechanism of action may circumvent common resistance pathways or that they are poor substrates for the pumps themselves. The ability of these compounds to act on resistant cells makes them valuable tools for studying the mechanisms of both microtubule dynamics and drug resistance.

Role in Coordination Chemistry and Photophysical Materials Research

The 3,4,5-trimethoxybenzylamine scaffold is a valuable building block in the design and synthesis of molecules for advanced chemical and biological research. Its unique electronic and structural features, derived from the electron-donating methoxy (B1213986) groups on the phenyl ring, make it an attractive component in the fields of coordination chemistry and photophysical materials.

Synthesis of Novel Ligands for Metal Complexes

The primary amine group of 3,4,5-trimethoxybenzylamine provides a reactive handle for the construction of a wide variety of ligands. These ligands can then be used to form stable complexes with a range of transition metals. The synthesis of these ligands often involves the formation of new carbon-nitrogen bonds, leading to structures such as Schiff bases, amides, and other derivatives.

One common strategy is the condensation reaction between 3,4,5-trimethoxybenzaldehyde (B134019) (a related precursor to the amine) and a compound containing a primary amine, such as thiosemicarbazide, to form a Schiff base ligand. jconsortium.com This resulting ligand, (E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide, can then coordinate with metal ions. jconsortium.com The coordinating ability of such ligands, often containing nitrogen and sulfur donor atoms, is of significant interest for the preparation of new metal complexes. jconsortium.com

The versatility of the amine group allows for the creation of bidentate or polydentate ligands, which can chelate to a metal center, enhancing the stability of the resulting complex. For instance, ligands can be designed to coordinate with metal ions through the nitrogen atom of the amine group and another donor atom within the ligand structure. rdd.edu.iq The synthesis of these novel ligands is a crucial first step in developing new metal-based materials with tailored properties. The specific reaction pathways and the choice of reactants allow for precise control over the electronic and steric environment around the metal center.

Table 1: Examples of Ligand Synthesis Strategies Utilizing the Trimethoxybenzyl Moiety

| Ligand Type | Synthetic Precursor | Reactant | Resulting Ligand Class | Potential Metal Ions |

| Schiff Base | 3,4,5-Trimethoxybenzaldehyde | Thiosemicarbazide | Hydrazinecarbothioamide | V, Cr, Mn, Fe, Co, Ni, Cu, Zn jconsortium.com |

| Amide | 3,4,5-Trimethoxybenzylamine | Acyl Chloride | N-benzylamide | - |

| Phosphine | 3,4,5-Trimethoxybenzylamine | Chlorophosphine | Aminophosphine | Pd, Ag, Au mdpi.com |

Investigation of Charge-Transfer Processes and Luminescence Properties

The electron-rich nature of the 3,4,5-trimethoxyphenyl group plays a significant role in the photophysical properties of the metal complexes it forms. This is particularly evident in the study of charge-transfer (CT) processes and luminescence.

Luminescent transition metal complexes, especially those of d-block metals like iridium(III), are of great interest for applications in bioimaging and sensing. nih.gov The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states. The energy and intensity of this emission can be finely tuned by modifying the electronic properties of the ligands. nih.gov

Incorporating the 3,4,5-trimethoxybenzylamine scaffold into a ligand can influence the energy of the highest occupied molecular orbital (HOMO) of the complex. The electron-donating methoxy groups can raise the energy of the HOMO, which in turn can affect the energy of the CT state and, consequently, the color and efficiency of the luminescence.

The investigation of these properties involves a combination of spectroscopic techniques and computational studies. Femtosecond transient absorption spectroscopy can be used to observe very fast charge separation and recombination processes, providing insight into the kinetics of electron transfer. nih.gov The fluorescence quantum yields and emission lifetimes are key parameters used to quantify the luminescence efficiency. For example, studies on related systems have shown that intramolecular charge transfer can lead to strong quenching of fluorescence, a process that is highly dependent on solvent polarity. nih.gov

By systematically modifying the ligand structure, for instance by introducing the 3,4,5-trimethoxybenzylamine moiety, researchers can control the photophysical behavior of the resulting metal complexes. This allows for the rational design of new luminescent materials for specific applications.

Table 2: Key Concepts in the Photophysical Investigation of Metal Complexes

| Photophysical Process | Description | Key Parameters |

| Metal-to-Ligand Charge Transfer (MLCT) | An electronic transition where an electron moves from a metal-centered orbital to a ligand-centered orbital upon photoexcitation. | Emission Wavelength (λem), Quantum Yield (Φ), Emission Lifetime (τ) |

| Intramolecular Charge Transfer (ICT) | The transfer of an electron between a donor and an acceptor part of the same molecule following electronic excitation. | Solvatochromism, Fluorescence Quenching |

| Luminescence | The emission of light from a substance. In these complexes, it is often phosphorescence from a triplet excited state. | Excitation and Emission Spectra, Stokes Shift |

Future Research Directions and Emerging Avenues for 3,4,5 Trimethoxybenzylamine Hydrochloride

Innovative Methodologies for Sustainable and Scalable Synthesis

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 3,4,5-trimethoxybenzylamine (B102388) hydrochloride and its derivatives are poised to move beyond traditional methods, embracing greener and more scalable technologies.

A significant area of advancement lies in the realm of biocatalysis . The use of enzymes to catalyze chemical transformations offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of amines, enzymes such as transaminases and imine reductases (IREDs) are particularly promising. mdpi.commanchester.ac.uk These biocatalysts can facilitate the asymmetric synthesis of chiral amines, which is often a critical requirement for pharmaceutical activity. mdpi.com For instance, reductive amination of a suitable ketone or aldehyde precursor, such as 3,4,5-trimethoxybenzaldehyde (B134019), using an engineered amine dehydrogenase could provide a direct and efficient route to the target amine. frontiersin.orgresearchgate.net Research into novel biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis, improving efficiency and reducing waste. acs.org

Another key direction is the application of heterogeneous catalysis . The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to more sustainable processes. For example, a novel heterogeneous catalytic process for reductive amination using zirconium-based catalysts has been shown to be effective for producing aromatic tertiary amines from lignin-derived aldehydes, such as 3,4,5-trimethoxybenzaldehyde, with high yields and selectivity under mild conditions. rsc.org Further research could focus on developing robust and reusable catalysts, such as those based on non-noble metals, for the direct amination of alcohols, a greener alternative to traditional methods that often rely on hazardous reagents. ionike.com

The synthesis of the precursor, 3,4,5-trimethoxybenzaldehyde, also presents opportunities for green innovation. Traditional routes often start from vanillin (B372448) or 3,4,5-trimethoxybenzoic acid. semanticscholar.org A patented green process for the synthesis of 3,4,5-trimethoxybenzaldehyde involves the methylation of syringaldehyde (B56468) sodium salt, which is reported to improve yield and reduce byproducts. google.com

Furthermore, the adoption of flow chemistry offers a paradigm shift in the manufacturing of fine chemicals. youtube.com Continuous flow reactors provide enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for seamless integration of multiple reaction steps. youtube.com The application of flow chemistry to the synthesis of 3,4,5-trimethoxybenzylamine hydrochloride could lead to a more efficient, scalable, and automated production process.

| Synthesis Approach | Key Features | Potential Advantages for 3,4,5-Trimethoxybenzylamine Synthesis |

| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) | High selectivity, mild conditions, reduced waste, access to chiral amines. mdpi.commanchester.ac.uk |

| Heterogeneous Catalysis | Solid-supported catalysts (e.g., zirconium-based, non-noble metals) | Easy catalyst separation and recycling, sustainable processes. rsc.orgionike.com |

| Green Precursor Synthesis | Improved methods for 3,4,5-trimethoxybenzaldehyde | Higher yields, reduced byproducts, and improved safety. google.com |

| Flow Chemistry | Continuous flow reactors | Enhanced process control, improved safety, scalability, and automation. youtube.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. rsc.org

For 3,4,5-trimethoxybenzylamine hydrochloride, AI and ML can be leveraged in several key areas. Virtual screening of large compound libraries can identify novel derivatives with a high probability of interacting with a specific biological target. researchgate.netrsc.org By building predictive models based on existing structure-activity relationship (SAR) data, researchers can prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

De novo drug design algorithms can generate entirely new molecular structures based on the desired pharmacological profile. researchgate.net Starting with the 3,4,5-trimethoxybenzylamine scaffold, these algorithms can explore a vast chemical space to propose novel derivatives with optimized properties. This approach can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Furthermore, AI and ML models can predict various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. rsc.org This in silico assessment allows for the early identification of potential liabilities, enabling chemists to modify the molecular structure to mitigate these risks before synthesis. This predictive capability significantly reduces the attrition rate of drug candidates in later stages of development. google.com The use of deep learning techniques, a subset of machine learning, has shown particular promise in accurately predicting the biological activity and toxicity of novel compounds. mdma.ch

| AI/ML Application | Description | Relevance to 3,4,5-Trimethoxybenzylamine Hydrochloride |

| Virtual Screening | Computational screening of large compound libraries. | Identification of novel derivatives with high predicted activity. researchgate.netrsc.org |

| De novo Drug Design | Generation of novel molecular structures with desired properties. | Creation of new compounds based on the 3,4,5-trimethoxybenzylamine scaffold. researchgate.net |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | Early identification and mitigation of potential drug development risks. rsc.org |